N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
CAS No.: 872994-33-7
Cat. No.: VC4782639
Molecular Formula: C21H18N6O3S
Molecular Weight: 434.47
* For research use only. Not for human or veterinary use.
![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide - 872994-33-7](/images/structure/VC4782639.png)
Specification
CAS No. | 872994-33-7 |
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Molecular Formula | C21H18N6O3S |
Molecular Weight | 434.47 |
IUPAC Name | N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Standard InChI | InChI=1S/C21H18N6O3S/c28-21(16-4-2-1-3-5-16)22-13-12-19-24-23-18-10-11-20(25-26(18)19)31-14-15-6-8-17(9-7-15)27(29)30/h1-11H,12-14H2,(H,22,28) |
Standard InChI Key | HZAOQCOHFPBCQP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
N-(2-(6-((4-Nitrobenzyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS: 872994-33-7) is a heterocyclic compound featuring a fused triazole-pyridazine core. Its molecular formula is C21H18N6O3S, with a molecular weight of 434.47 g/mol. The IUPAC name reflects its intricate structure: N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide. Key structural components include:
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A 1,2,4-triazolo[4,3-b]pyridazine scaffold.
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A 4-nitrobenzylthio substituent at position 6.
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A benzamide group linked via an ethyl chain at position 3.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C21H18N6O3S | |
Molecular Weight | 434.47 g/mol | |
CAS Number | 872994-33-7 | |
Solubility | Not fully characterized | |
Melting Point | Data unavailable | — |
Synthesis and Reaction Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazole-pyridazine core. Key steps include:
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Cyclocondensation: Reaction of hydrazine derivatives with pyridazine precursors to form the triazole ring .
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Thioether Formation: Introduction of the 4-nitrobenzylthio group via nucleophilic substitution using 4-nitrobenzyl mercaptan.
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Amide Coupling: Attachment of the benzamide group using benzoyl chloride in the presence of a base like diisopropylethylamine.
Critical Parameters:
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Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography.
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Yields depend on temperature control (typically 60–80°C) and solvent selection (e.g., DMF or THF) .
Structural and Spectroscopic Analysis
The compound’s structure has been validated through spectroscopic methods:
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NMR Spectroscopy:
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1H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons from nitrobenzyl), δ 7.5–7.7 ppm (benzamide protons), and δ 3.8–4.1 ppm (ethyl linker).
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13C NMR: Peaks at 165 ppm (amide carbonyl) and 150 ppm (nitro group).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 435.1 [M+H]+.
Table 2: Key Spectral Data
Technique | Key Peaks/Features | Source |
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1H NMR (DMSO-d6) | δ 8.3 (s, 2H, Ar-NO2) | |
13C NMR | 165 ppm (C=O) | |
ESI-MS | 435.1 [M+H]+ |
Applications in Drug Development
Oncology
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Combretastatin A-4 Analogs: Rigid triazolo-pyridazine scaffolds mimic the Z-configuration of combretastatin, enhancing metabolic stability .
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Targeted Therapies: Potential use in angiogenesis inhibition due to tubulin targeting .
Infectious Diseases
Comparative Analysis with Related Compounds
Table 3: Activity Comparison of Triazolo-Pyridazine Derivatives
Compound | Target | IC50 (μM) | Source |
---|---|---|---|
This Compound | Tubulin | Pending | — |
3-Amino-4-methoxyphenyl analog | Tubulin | 0.008–0.014 | |
4-Nitrobenzylthio derivative | Kinases | 0.42–18.2 |
Future Research Directions
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Mechanistic Studies: Elucidate binding modes via X-ray crystallography or cryo-EM.
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Pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Toxicology: Evaluate organ-specific toxicity in preclinical models.
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